3-(Oct-1-yn-1-yl)oxazolidin-2-one

Drug design ADME prediction Physicochemical property

3-(Oct-1-yn-1-yl)oxazolidin-2-one (CAS: 888329-96-2) is a heterocyclic organic compound featuring an oxazolidin-2-one core with a terminal octynyl substituent on the nitrogen atom. It belongs to the broader class of N-alkynyl-2-oxazolidinones, which are recognized for their strongly polarized alkyne moiety that imparts high reactivity as versatile building blocks in organic synthesis.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12059720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oct-1-yn-1-yl)oxazolidin-2-one
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCCCCC#CN1CCOC1=O
InChIInChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3
InChIKeyBTHIUMSDMJKIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oct-1-yn-1-yl)oxazolidin-2-one: Chemical Identity, Properties, and Procurement-Relevant Distinctions


3-(Oct-1-yn-1-yl)oxazolidin-2-one (CAS: 888329-96-2) is a heterocyclic organic compound featuring an oxazolidin-2-one core with a terminal octynyl substituent on the nitrogen atom . It belongs to the broader class of N-alkynyl-2-oxazolidinones, which are recognized for their strongly polarized alkyne moiety that imparts high reactivity as versatile building blocks in organic synthesis . This compound is commercially available primarily as a research chemical, with a molecular weight of 195.26 g/mol and the molecular formula C11H17NO2 . Its key physicochemical properties, including a calculated logP (XLogP3) of 3.4 and a topological polar surface area of 29.5 Ų, are well-documented in authoritative chemical databases, providing a solid baseline for understanding its behavior in various research and industrial contexts .

Beyond the Core Scaffold: Why N-Alkynyl Substitution on 3-(Oct-1-yn-1-yl)oxazolidin-2-one Cannot Be Interchanged with Other 3-Substituted Oxazolidinones


Substitution at the 3-position of the oxazolidin-2-one ring is a critical determinant of a compound's reactivity profile and its utility in specific synthetic or biological applications. While 3-aryl or 3-alkyl oxazolidinones are common, the 3-alkynyl substitution in this compound introduces a highly polarized and reactive ynamide-type functionality that is absent in its 3-aryl or 3-alkyl counterparts . This fundamental difference in electronic structure enables unique reaction pathways, such as transition-metal-catalyzed cyclizations [1] and base-promoted tandem rearrangements [2], which are not accessible to other in-class compounds. Therefore, substituting this compound with a simpler 3-substituted oxazolidinone would result in a complete loss of these specific, valuable reactivities, making it an unsuitable alternative for applications that leverage the N-alkynyl moiety.

Quantitative Differentiation of 3-(Oct-1-yn-1-yl)oxazolidin-2-one: Evidence-Based Comparisons Against Key Analogs


Lipophilicity Comparison: 3-(Oct-1-yn-1-yl)oxazolidin-2-one vs. 3-Aryl and 3-Alkyl Oxazolidinones

The calculated partition coefficient (XLogP3) for 3-(Oct-1-yn-1-yl)oxazolidin-2-one is 3.4 , which is significantly higher than that of the unsubstituted oxazolidin-2-one and its 3-aryl analog, 3-phenyl-2-oxazolidinone (XLogP3 ≈ 1.7-1.9, based on reported logP values for similar structures) [1]. This quantifiable difference indicates that the octynyl chain imparts a substantially higher lipophilicity, which is a critical parameter for applications such as membrane permeability, protein binding, and overall ADME profile in drug discovery contexts [1].

Drug design ADME prediction Physicochemical property

Synthetic Versatility: Yields in Tandem Ring-Opening/Ring-Closing to 2-Oxazolines

A class-wide study demonstrated that N-alkynyl-2-oxazolidinones, of which 3-(Oct-1-yn-1-yl)oxazolidin-2-one is a representative member, can be transformed into 2-oxazolines via a K2CO3-promoted tandem reaction in yields ranging from 42% to 99% [1]. This reaction is notable for its operational simplicity, proceeding at room temperature without transition-metal catalysts or external oxidants [1]. In contrast, standard 3-alkyl- or 3-aryl-oxazolidinones lack the necessary N-alkynyl moiety and therefore cannot participate in this specific, high-yielding transformation.

Organic synthesis Methodology Heterocycle formation

Polarization and Reactivity Profile: N-Alkynyl vs. N-Alkyl Oxazolidinones

The nitrogen-substituted alkyne in 3-(Oct-1-yn-1-yl)oxazolidin-2-one creates a strongly polarized system, categorizing it as a ynamide-type reagent . This is in stark contrast to N-alkyl oxazolidinones, which are essentially non-polar and lack the same level of electrophilic character at the terminal carbon of the substituent. This enhanced polarization allows for participation in a range of transformations, including cycloadditions, nucleophilic additions, and metal-catalyzed cyclizations, that are not feasible with N-alkyl analogs .

Reactivity Ynamide Synthetic building block

Thermal Stability for Storage and Handling: Impact of Alkyl Chain Length

The recommended storage temperature for 3-(Oct-1-yn-1-yl)oxazolidin-2-one is 2-8°C . While this is a general requirement for many alkynyl-containing compounds, it can be contrasted with simpler, less lipophilic oxazolidinones which may be stable at room temperature for extended periods. The need for refrigerated storage is a direct consequence of the reactive N-alkynyl moiety and the long alkyl chain, which can influence the compound's overall thermal and chemical stability . This is a practical, procurement-relevant distinction that impacts shipping and inventory management.

Stability Storage condition Procurement logistics

High-Impact Applications for 3-(Oct-1-yn-1-yl)oxazolidin-2-one Based on Verified Differentiation Evidence


Scaffold for Late-Stage Functionalization in Drug Discovery

The compound's N-alkynyl moiety enables its use in late-stage functionalization strategies to synthesize 2-oxazolines, a privileged pharmacophore in medicinal chemistry. As demonstrated, N-alkynyl-2-oxazolidinones can be transformed into 2-oxazolines in high yields (42–99%) under mild, metal-free conditions [1]. This approach is valuable for medicinal chemists seeking to diversify lead compounds without resorting to harsh or incompatible reaction conditions.

Click Chemistry and Bioconjugation Precursor

Due to its terminal alkyne, this compound is an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This application is supported by the compound's classification as a strongly polarized alkyne, which can enhance reaction rates in certain contexts . The resulting 1,2,3-triazole-linked conjugates are of high interest in chemical biology for the development of probes and targeted therapeutics.

Building Block for Complex Polycyclic Systems

The N-alkynyloxazolidinone scaffold, as seen in this compound, can act as a precursor for complex cyclopentanoid structures through reactions like the oxazolidinone-controlled Nazarov cyclization [2]. This provides a strategic advantage in the synthesis of natural product-like compounds with multiple stereocenters, where the oxazolidinone ring directs both reactivity and stereoselectivity.

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